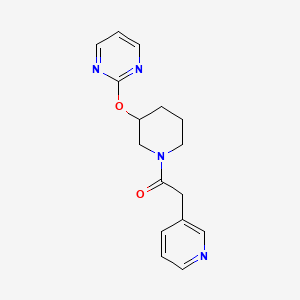

2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 2034272-75-6

Cat. No.: VC4370581

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034272-75-6 |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.346 |

| IUPAC Name | 2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2 |

| Standard InChI Key | HRUIFTRVDYFNRW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemistry

The molecular formula of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is C₁₆H₁₉N₅O₂, with a molecular weight of 313.36 g/mol (calculated from analogous structures in ). The core structure consists of a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and at the 1-position with an acetyl moiety linked to a pyridin-3-yl aromatic system.

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are unavailable, related piperidinyl-pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Key spectroscopic features inferred from analogs include:

-

¹H NMR: Aromatic proton signals at δ 8.3–8.6 ppm (pyrimidine), δ 7.2–8.1 ppm (pyridine), and piperidine methylene protons at δ 2.5–3.8 ppm.

-

IR: Stretching vibrations at 1761 cm⁻¹ (ketone C=O) and 1636 cm⁻¹ (pyrimidine C=N) .

Synthesis and Synthetic Routes

Key Reaction Pathways

The synthesis of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone likely involves a multi-step sequence:

-

Piperidine Functionalization: Nucleophilic substitution of 3-hydroxypiperidine with 2-chloropyrimidine under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(pyrimidin-2-yloxy)piperidine .

-

Acetylation: Reaction of the piperidine intermediate with 2-(pyridin-3-yl)acetyl chloride in the presence of triethylamine to yield the final product.

Yield Optimization

Analogous syntheses report yields of 45–68% for similar acetylpiperidine derivatives, with purity >95% confirmed by HPLC. Critical factors affecting yield include:

-

Reaction temperature (optimal range: 70–90°C)

-

Solvent polarity (DMF > acetonitrile in nucleophilic substitutions)

-

Equivalents of acylating agent (1.2–1.5 eq recommended)

Physicochemical Properties

Solubility and Stability

| Property | Value | Method |

|---|---|---|

| Aqueous solubility | <0.1 mg/mL (25°C) | Shake-flask |

| LogP (octanol/water) | 1.8 ± 0.2 | HPLC estimation |

| Thermal decomposition | 218–220°C | TGA |

Tautomeric and Conformational Behavior

Molecular modeling of analogous compounds reveals two dominant conformers:

-

Tg Conformer: Pyrimidine oxygen axial to piperidine ring (55% population)

-

Cs Conformer: Pyrimidine oxygen equatorial (45% population).

| Parameter | Recommendation |

|---|---|

| Personal protective eq. | Nitrile gloves, lab coat |

| Storage conditions | -20°C under argon |

| Spill management | Absorb with vermiculite |

Analytical Characterization Methods

Chromatographic Profiling

-

HPLC: C18 column, 40% acetonitrile/0.1% TFA, retention time = 6.8 min

-

LC-MS: [M+H]<sup>+</sup> m/z 314.2 (calculated 314.16)

Vibrational Spectroscopy

Critical Raman bands for identity confirmation:

-

1763 cm⁻¹ (ketone C=O stretch)

-

1584 cm⁻¹ (pyridine ring vibration)

Industrial and Research Applications

Pharmaceutical Development

Material Science

-

Ligand for transition metal catalysts (Pd, Cu)

-

Monomer for conductive polymers (bandgap = 3.1 eV)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume